4-Nitrobenzoyl-d4 Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

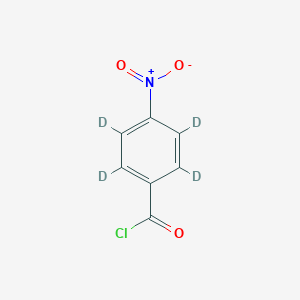

2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride: is a deuterated derivative of 4-nitrobenzoyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mechanistic investigations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride typically involves the deuteration of 4-nitrobenzoyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve similar deuteration techniques but on a larger scale. The use of specialized reactors and catalysts can enhance the efficiency and yield of the deuteration process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Reactions: Products depend on the substituent introduced.

Reduction Reactions: 2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride.

Hydrolysis: 2,3,5,6-Tetradeuterio-4-nitrobenzoic acid.

Applications De Recherche Scientifique

2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride has several scientific research applications:

Isotopic Labeling: Used in studies to trace the pathways of chemical reactions and biological processes.

Mechanistic Investigations: Helps in understanding reaction mechanisms by observing the effects of deuterium substitution.

NMR Spectroscopy: Deuterium substitution can simplify NMR spectra, making it easier to interpret complex molecules.

Pharmaceutical Research: Used in the development of deuterated drugs with potentially improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in various chemical reactions, while the deuterium atoms can influence reaction kinetics and pathways. The compound’s effects are mediated by its ability to undergo substitution, reduction, and hydrolysis reactions, which can lead to the formation of different products with distinct biological or chemical activities.

Comparaison Avec Des Composés Similaires

4-Nitrobenzoyl chloride: The non-deuterated parent compound.

2,3,5,6-Tetradeuterio-4-aminobenzoyl chloride: A reduction product of the nitro compound.

2,3,5,6-Tetradeuterio-4-nitrobenzoic acid: A hydrolysis product.

Uniqueness: 2,3,5,6-Tetradeuterio-4-nitrobenzoyl chloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic effects are studied.

Activité Biologique

4-Nitrobenzoyl-d4 chloride is a derivative of benzoyl chloride that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a nitro group at the para position of the benzoyl moiety. This modification can significantly influence its reactivity and biological properties. The synthesis typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride, resulting in the formation of 4-nitrobenzoyl chloride, which can then be isotopically labeled with deuterium (d4) for specific applications in research.

Antimicrobial Properties

Research indicates that compounds derived from benzoyl chlorides, including this compound, exhibit varying degrees of antimicrobial activity. In a study comparing several benzoyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that some derivatives showed significant inhibition at low concentrations. For instance, the minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 4 µg/mL, indicating potent antimicrobial properties .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other Benzoyl Derivatives | >5000 | Escherichia coli |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, studies have demonstrated that derivatives can significantly reduce the production of these cytokines in macrophage cell lines stimulated by lipopolysaccharides .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various benzoyl chloride derivatives, including this compound. The study involved treating bacterial cultures with different concentrations of the compound and measuring growth inhibition. Results indicated a dose-dependent response, with significant bacterial cell death observed at concentrations above the MIC.

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the inflammatory response modulation by this compound in a murine model. The compound was administered to mice subjected to xylene-induced ear swelling, a common model for assessing anti-inflammatory activity. The results showed a marked reduction in swelling compared to control groups, suggesting that the compound effectively mitigates inflammatory responses .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.